![molecular formula C12H26O2Si B11874907 (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

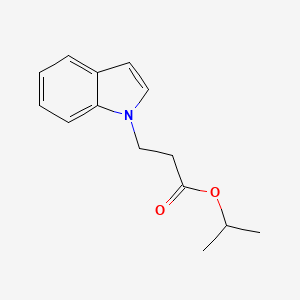

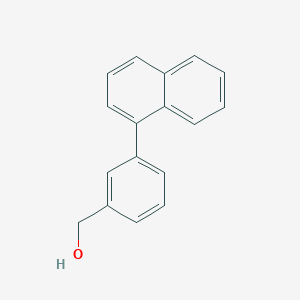

(1R,2S)-2-[tert-butyl(diméthyl)silyl]oxycyclohexan-1-ol est un composé chimique qui présente un cycle cyclohexane avec un groupe hydroxyle et un groupe éther tert-butyl(diméthyl)silyl

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (1R,2S)-2-[tert-butyl(diméthyl)silyl]oxycyclohexan-1-ol implique généralement la protection d'un groupe hydroxyle sur un dérivé de cyclohexanol à l'aide de chlorure de tert-butyl(diméthyl)silyle (TBDMS-Cl) en présence d'une base telle que l'imidazole. La réaction est réalisée dans un solvant comme le diméthylformamide (DMF) à température ambiante pour donner l'éther silylé souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale implique le passage à l'échelle de la synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces.

Analyse Des Réactions Chimiques

Types de réactions

(1R,2S)-2-[tert-butyl(diméthyl)silyl]oxycyclohexan-1-ol peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le composé peut être réduit pour former différents dérivés d'alcool.

Substitution : Le groupe tert-butyl(diméthyl)silyle peut être remplacé par d'autres groupes protecteurs ou groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Des réactifs comme le chlorochromate de pyridinium (PCC) ou le periodinane de Dess-Martin sont couramment utilisés.

Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs typiques.

Substitution : Le fluorure de tétra-n-butylammonium (TBAF) dans le tétrahydrofurane (THF) est utilisé pour éliminer le groupe protecteur silylé.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de cyclohexanone, tandis que la réduction peut produire divers dérivés de cyclohexanol.

Applications de la recherche scientifique

(1R,2S)-2-[tert-butyl(diméthyl)silyl]oxycyclohexan-1-ol a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme groupe protecteur pour les fonctionnalités hydroxyle dans la synthèse organique complexe.

Médecine : Investigué pour son rôle dans le développement de médicaments et comme précurseur de molécules bioactives.

Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du (1R,2S)-2-[tert-butyl(diméthyl)silyl]oxycyclohexan-1-ol implique principalement son rôle de groupe protecteur. Le groupe tert-butyl(diméthyl)silyl stabilise le groupe hydroxyle, empêchant les réactions indésirables lors des processus synthétiques. Le groupe silyle peut être éliminé sélectivement dans des conditions douces, ce qui permet une fonctionnalisation ultérieure de la molécule .

Applications De Recherche Scientifique

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.

Medicine: Investigated for its role in drug development and as a precursor for bioactive molecules.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Comparaison Avec Des Composés Similaires

Composés similaires

Éthers de tert-butyl(diméthyl)silyle : Ces composés partagent le même groupe protecteur mais diffèrent par la structure de la partie organique.

Éthers de triméthylsilyle : Groupes protecteurs similaires mais moins stables hydrolytiquement que les éthers de tert-butyl(diméthyl)silyle.

Unicité

(1R,2S)-2-[tert-butyl(diméthyl)silyl]oxycyclohexan-1-ol est unique en raison de sa stéréochimie spécifique et de la stabilité fournie par le groupe tert-butyl(diméthyl)silyle. Cette stabilité le rend particulièrement utile en chimie organique synthétique où une protection et une déprotection sélectives des groupes hydroxyle sont nécessaires.

Propriétés

Formule moléculaire |

C12H26O2Si |

|---|---|

Poids moléculaire |

230.42 g/mol |

Nom IUPAC |

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol |

InChI |

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3/t10-,11+/m1/s1 |

Clé InChI |

IAKVQZKBAVMFAQ-MNOVXSKESA-N |

SMILES isomérique |

CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@H]1O |

SMILES canonique |

CC(C)(C)[Si](C)(C)OC1CCCCC1O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)

![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)

![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)